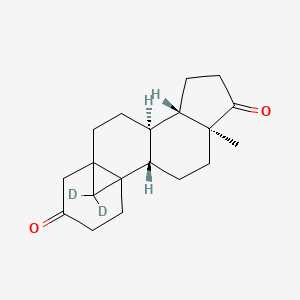

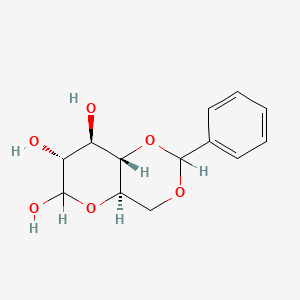

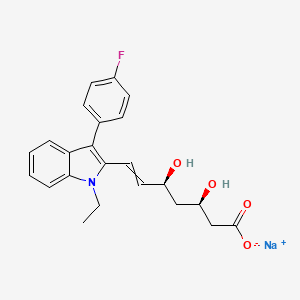

![molecular formula C₁₂H₂₃NO₆ B1140862 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid CAS No. 1240479-07-5](/img/structure/B1140862.png)

6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related piperidine compounds often involves diastereoselective hydroxylation processes. For example, the efficient synthesis of (2S,5R)-5-hydroxylysine, a related alpha-amino acid, demonstrates the asymmetric hydroxylation of enolates generated from N-protected-6-substituted piperidin-2-ones, showcasing a method that could be relevant to synthesizing the target compound (Marin, Didierjean, Aubry, Briand, & Guichard, 2002). Additionally, the synthesis of branched iminosugars from carbohydrate lactones highlights the potential routes for introducing hydroxymethyl groups on the piperidine ring, which could be adapted for synthesizing 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid (Simone, Soengas, Jenkinson, Evinson, Nash, & Fleet, 2012).

Molecular Structure Analysis

The molecular structure of related piperidine compounds often involves multiple chiral centers and hydroxyl groups. For instance, the synthesis of polyhydroxylated piperidines, such as ent-1,6-dideoxynojirimycin (ent-1,6-dDNJ), involves creating a tetrahydropyridine ring scaffold and subsequent stereodivergent dihydroxylation, suggesting similar structural considerations for our target compound (Rengasamy, Curtis-Long, Seo, Jeong, Jeong, & Park, 2008).

Wissenschaftliche Forschungsanwendungen

Transdermal Permeation Enhancers

Alkyl esters and amides of hexanoic acids, including those substituted with piperidine groups, have been evaluated for their efficacy as transdermal permeation enhancers. This research suggests that specific derivatives can significantly enhance the transdermal delivery of therapeutic agents, with decyl 6-(pyrrolidin-1-yl)hexanoate showing the highest activity. These findings highlight the potential of such compounds in improving the effectiveness of transdermal drug formulations (Farsa, Doležal, & Hrabálek, 2010).

Iminosugar Synthesis and Enzyme Inhibition

The synthesis of branched iminosugars and trihydroxynipecotic acids from carbohydrate lactones has been reported, with applications in enzyme inhibition. One compound, a trihydroxypipecolic acid analogue, was synthesized efficiently and found to be a specific inhibitor of α-d-glucosidase from Bacillus Stearothermophilus, underscoring its potential therapeutic value in treating diseases related to enzyme dysfunction (Simone et al., 2012).

Synthesis of Polyhydroxylated Piperidines

Research has focused on the synthesis of enantiopure polyhydroxylated piperidines, including derivatives with potential applications in organic synthesis and possibly drug development. Techniques involving diastereoselective olefinic oxidations have been utilized to prepare these compounds, highlighting the versatility of piperidine derivatives in synthetic organic chemistry (Csatayová et al., 2014).

Metabolism and Pharmacokinetics Studies

The metabolism and pharmacokinetics of Naronapride, a compound related to the piperidine hexanoic acid derivative, have been extensively studied. This research is crucial for understanding the compound's pharmacological profile, including its metabolic pathways and elimination, which is vital for the development of new therapeutic agents (Bowersox et al., 2011).

Antimicrobial Activity of Piperidine Derivatives

Novel fluoroquinolone derivatives with piperidin-1-yl groups have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the search for new antibacterial and antifungal agents, demonstrating the potential of piperidine derivatives in contributing to the development of new treatments for infectious diseases (Srinivasan et al., 2010).

Zukünftige Richtungen

The future directions for “6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid” and other piperidine derivatives likely involve the continued development of fast and cost-effective methods for their synthesis . This is due to their significant role in the pharmaceutical industry and the presence of their derivatives in more than twenty classes of pharmaceuticals .

Eigenschaften

IUPAC Name |

6-[(3S,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8?,9?,11-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNVTDIFZTZBJY-CHCPCTANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H]([C@H](C(N1CCCCCC(=O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675558 |

Source

|

| Record name | 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |

CAS RN |

1240479-07-5 |

Source

|

| Record name | 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

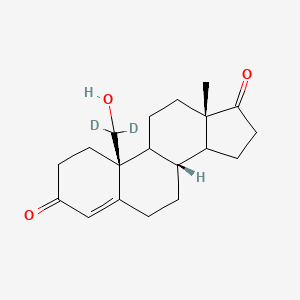

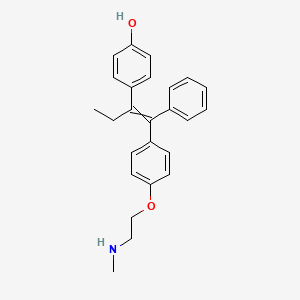

![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)

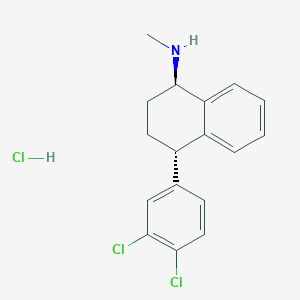

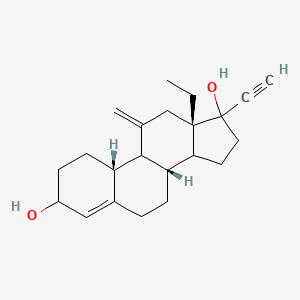

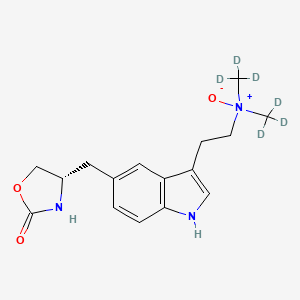

![2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide](/img/structure/B1140786.png)

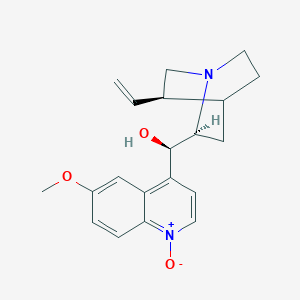

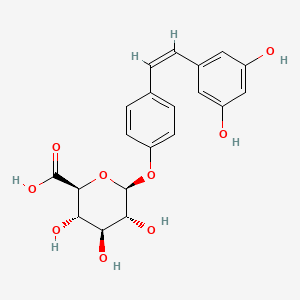

![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)

![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)